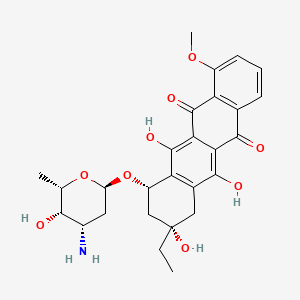

Feudomycin A

Description

Feudomycin A has been reported in Streptomyces coeruleorubidus with data available.

anthracycline antibiotic; produced by mutant from Streptomyces coeruleorubidus ME130-A4; structure given in first source; RN given refers to (8S-cis)-isome

Structure

3D Structure

Properties

CAS No. |

79466-09-4 |

|---|---|

Molecular Formula |

C27H31NO9 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H31NO9/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3/t11-,14-,16-,17-,22+,27-/m0/s1 |

InChI Key |

XAMIMZAWZUSOPA-JIGXQNLBSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |

Canonical SMILES |

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Other CAS No. |

79466-09-4 |

Synonyms |

feudomycin A feudomycin A hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Feudomycin A in Cancer Cells

Notice: Despite a comprehensive search of available scientific literature, no specific information regarding the mechanism of action of Feudomycin A in cancer cells could be retrieved. The vast majority of research focuses on a related compound, Feudomycin B .

Therefore, this guide cannot be provided as requested due to the absence of data on this compound's activity in cancer cells.

Alternative: Proposed Technical Guide on Feudomycin B

Should you be interested, a technical guide on the mechanism of action of Feudomycin B in cancer cells could be compiled. Preliminary findings suggest that Feudomycin B exhibits cytotoxic effects on certain cancer cell lines and is being explored as a potential anticancer agent.[1]

The proposed guide on Feudomycin B would include:

-

Induction of DNA Damage and Cell Cycle Arrest: An overview of how Feudomycin B is believed to cause double-strand breaks in DNA, which in turn triggers cell cycle checkpoints, leading to growth arrest.[1]

-

Apoptosis via the Intrinsic Mitochondrial Pathway: A detailed explanation of how Feudomycin B appears to induce programmed cell death (apoptosis) by disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors.[1]

-

Interference with Cellular Processes: Exploration of its potential to interfere with other cellular processes, such as ion transport.[1]

This alternative guide would adhere to all the originally requested specifications, including:

-

Structured Data Tables: Summarizing any available quantitative data (e.g., IC50 values).

-

Detailed Experimental Protocols: Outlining the methodologies used in the cited research.

-

Mandatory Visualizations: Creating diagrams of signaling pathways and experimental workflows using Graphviz (DOT language) with the specified formatting.

Please advise if you would like to proceed with a report on Feudomycin B.

References

Feudomycin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline antibiotic produced by a mutant strain of Streptomyces coeruleorubidus ME130-A4. As a member of the feudomycin complex, it represents a variation in the anthracycline structure, a class of compounds renowned for their potent antitumor activities. The elucidation of this compound's structure has been pivotal in understanding the biosynthetic pathways of anthracyclines and in the continued search for novel, more effective chemotherapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic analysis and structure determination of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical and Spectroscopic Data

The structural determination of this compound was accomplished through a combination of spectroscopic techniques, including Mass Spectrometry, Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C27H31NO9 |

| Molecular Weight | 513.54 g/mol |

| Appearance | Red powder |

| Melting Point | 152-154 °C |

| Optical Rotation ([α]D23) | +210° (c 0.1, CHCl3) |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| High-Resolution Mass Spectrometry (HR-MS) | m/z 514.2071 [M+H]+ |

| UV-Vis Spectroscopy (λmax in MeOH, nm) | 234, 252, 290, 480, 495, 530 |

| Infrared Spectroscopy (IR, νmax in KBr, cm-1) | 3450, 1710, 1615, 1580, 1410, 1285, 1210, 1120, 1070, 990 |

Table 3: 1H NMR Spectroscopic Data for this compound (100 MHz, CDCl3)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.95 | d | 7.5 |

| H-2 | 7.72 | t | 8.0 |

| H-3 | 7.35 | d | 8.5 |

| H-4' | 4.05 | s | |

| H-7 | 5.20 | br s | |

| H-1' | 5.48 | d | 3.0 |

| H-10ax | 2.32 | d | 14.5 |

| H-10eq | 2.15 | d | 14.5 |

| 4-OCH3 | 4.05 | s | |

| 6-OH | 13.92 | s | |

| 11-OH | 13.20 | s |

Table 4: 13C NMR Spectroscopic Data for this compound (25 MHz, CDCl3)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 120.8 |

| C-2 | 136.6 |

| C-3 | 118.5 |

| C-4 | 156.2 |

| C-4a | 111.4 |

| C-5 | 186.6 |

| C-5a | 135.5 |

| C-6 | 161.0 |

| C-6a | 115.7 |

| C-7 | 69.8 |

| C-8 | 33.7 |

| C-9 | 76.8 |

| C-10 | 35.5 |

| C-10a | 134.1 |

| C-11 | 155.2 |

| C-11a | 110.0 |

| C-12 | 186.2 |

| C-12a | 134.6 |

| 4-OCH3 | 56.6 |

| C-1' | 100.7 |

| C-2' | 34.1 |

| C-3' | 46.2 |

| C-4' | 65.1 |

| C-5' | 67.8 |

| C-6' | 17.0 |

Experimental Protocols

The isolation and subsequent structural analysis of this compound involve a multi-step process, from fermentation of the producing organism to purification and spectroscopic characterization.

Fermentation and Isolation

-

Producing Organism: A mutant strain, 4N-140, derived from Streptomyces coeruleorubidus ME130-A4, is used for the production of feudomycins.

-

Fermentation: The strain is cultured in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out at a controlled temperature and pH for a period sufficient to allow for the production of the secondary metabolites.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The feudomycin complex is then extracted from the mycelial cake and the supernatant using a water-immiscible organic solvent, such as chloroform or ethyl acetate.

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue is subjected to column chromatography on silica gel. A step-wise gradient elution with a solvent system, typically a mixture of chloroform and methanol, is employed to separate the different feudomycin components. Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

Final Purification: The pooled fractions are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the exact mass and molecular formula of the compound.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using methanol as the solvent. The sample is scanned over a wavelength range of 200-600 nm.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For more complex structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed on modern instruments.

Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is outlined below. This workflow demonstrates the systematic approach of combining various spectroscopic data to deduce the final chemical structure.

Biological Activity and Signaling Pathways

While detailed studies on the specific signaling pathways affected by this compound are limited, as an anthracycline, its mechanism of action is presumed to be similar to that of other members of this class, such as doxorubicin and daunorubicin. The primary mechanisms of cytotoxicity for anthracyclines involve:

-

DNA Intercalation: The planar aromatic ring system of the molecule inserts between DNA base pairs, obstructing DNA replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that cause cellular damage.

The diagram below illustrates the generally accepted cytotoxic mechanisms of anthracyclines.

Conclusion

This compound, as a distinct member of the anthracycline family, provides valuable insights into the structure-activity relationships of this important class of antibiotics. The detailed spectroscopic data and elucidation workflow presented in this guide offer a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. Further investigation into the specific biological targets and mechanisms of this compound may yet uncover unique properties that could be exploited for the development of next-generation anticancer therapies.

Feudomycin A: A Technical Overview of its Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is a member of the anthracycline class of antibiotics, a group of compounds known for their potent biological activities. This technical guide provides a comprehensive overview of the currently available information on the chemical properties and molecular structure of this compound. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while fundamental properties such as molecular formula and weight are well-established, specific experimental data for properties like melting point and solubility are not widely reported in publicly accessible literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₁NO₉ | [1] |

| Molecular Weight | 513.54 g/mol | [1] |

| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | N/A |

| CAS Number | 79466-09-4 | [2] |

| Melting Point | Not reported in available literature | N/A |

| Solubility | Not reported in available literature | N/A |

| Appearance | Not reported in available literature | N/A |

Molecular Structure

The molecular structure of this compound is characterized by a tetracyclic aglycone, typical of anthracyclines, attached to a daunosamine sugar moiety. The absolute stereochemistry of the molecule has been determined.[1]

The chemical structure of this compound is provided below:

Caption: 2D structure of the this compound molecule.

Spectroscopic Data

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the reviewed literature. However, a general workflow for the isolation of secondary metabolites from Streptomyces fermentation is presented below. This can serve as a foundational methodology for researchers aiming to isolate this compound or related compounds.

Caption: Generalized workflow for the isolation and purification of a microbial natural product.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways modulated by this compound are not currently available in the scientific literature. As an anthracycline, it is plausible that its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, similar to other members of this class. However, specific experimental evidence for this compound is required to confirm this hypothesis.

Conclusion

This compound remains a molecule of interest within the anthracycline family. While its fundamental chemical identity is established, a significant gap exists in the publicly available, detailed experimental data regarding its physicochemical properties, comprehensive spectroscopic characterization, and specific biological mechanism of action. Further research is warranted to fully elucidate these aspects and unlock the potential of this compound in therapeutic applications.

References

Feudomycin A: An Enigma in the Anti-Tumor Spectrum

Despite extensive investigation, a comprehensive profile of the anti-tumor activity of Feudomycin A remains elusive. Publicly available scientific literature and databases currently lack specific quantitative data on its efficacy against cancer cell lines and in vivo tumor models. Consequently, a detailed technical guide on its anti-tumor spectrum, including experimental protocols and signaling pathway analyses, cannot be constructed at this time.

This compound is known to be a secondary metabolite produced by the bacterium Streptomyces coeruleorubidus[1][2]. However, beyond its identification as a natural product, its biological activities, particularly its anti-tumor capabilities, have not been extensively characterized in published research.

The absence of specific data for this compound prevents the fulfillment of the core requirements for a detailed technical guide as requested. This includes:

-

Quantitative Data Presentation: No IC50 values (a measure of a substance's potency in inhibiting a specific biological or biochemical function) for various cancer cell lines or data on tumor growth inhibition in animal models could be found for this compound.

-

Detailed Experimental Protocols: Without published studies, the specific methodologies for in vitro and in vivo experiments involving this compound cannot be provided.

-

Signaling Pathway Visualization: The molecular targets and specific signaling pathways modulated by this compound remain uncharacterized, making it impossible to generate the requested diagrams.

For researchers, scientists, and drug development professionals interested in the anti-tumor potential of novel anthracyclines, the current landscape suggests that this compound represents an unexplored area. Future research would be necessary to isolate and characterize this compound, followed by systematic screening against a panel of cancer cell lines to determine its cytotoxic profile. Positive in vitro results would then warrant further investigation into its mechanism of action and efficacy in preclinical in vivo models.

Until such studies are conducted and published, the anti-tumor activity spectrum of this compound will remain an open question within the scientific community.

References

Feudomycin A: A Technical Overview of its Anticipated Cytotoxic Properties Against Cancer Cell Lines

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the cytotoxicity of Feudomycin A against cancer cell lines. This document, therefore, provides a technical guide based on the known characteristics of the broader anthracycline class of compounds, to which this compound belongs. The experimental protocols and signaling pathways described are generalized examples and should not be considered as validated for this compound specifically.

Introduction

This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1][2] Anthracyclines are known for their broad-spectrum anti-neoplastic activity against both solid and liquid tumors.[1] While specific research on this compound is limited in publicly accessible literature, its structural similarity to other feudomycins, such as Feudomycin B, and other well-studied anthracyclines like doxorubicin and daunorubicin, suggests a comparable mechanism of action.[1][3] This guide outlines the anticipated cytotoxic properties of this compound, drawing parallels from its chemical relatives.

Data Presentation: Anticipated Cytotoxicity

Due to the absence of specific IC50 values for this compound, the following table presents hypothetical data to illustrate how such information would be structured. These values are for illustrative purposes only and are not based on experimental results for this compound.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| K562 | Chronic Myelogenous Leukemia | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

Experimental Protocols

The following section details a generalized protocol for a common cytotoxicity assay, the MTT assay, which would be a standard method to determine the IC50 values of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualization

Generalized Experimental Workflow for Cytotoxicity Testing

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Anticipated Signaling Pathway: Anthracycline-Induced Apoptosis

The primary mechanism of action for anthracyclines involves the induction of apoptosis (programmed cell death) in cancer cells.[4] This is often initiated by the drug's ability to intercalate with DNA and inhibit the function of topoisomerase II, leading to DNA damage.[1] The subsequent cellular stress triggers a cascade of signaling events culminating in cell death.

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by anthracyclines.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, its classification as an anthracycline provides a strong theoretical framework for its cytotoxic mechanism against cancer cells. It is anticipated that this compound, like other members of its class, would exhibit significant anti-proliferative effects through the induction of DNA damage and subsequent apoptosis. Further empirical research is necessary to quantify the cytotoxic efficacy of this compound against a panel of cancer cell lines and to elucidate the specific signaling pathways it modulates. The protocols and pathways outlined in this guide serve as a foundational template for such future investigations.

References

Feudomycin A: A Preliminary In Vitro Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Feudomycin A is an anthracycline antibiotic produced by a mutant strain of Streptomyces coeruleorubidus.[] Like other members of the anthracycline class, it is recognized for its anti-tumor cell activity.[] This document provides a preliminary in vitro evaluation of this compound, drawing upon the known characteristics of closely related and well-studied anthracyclines due to the limited availability of specific experimental data for this compound in publicly accessible literature. The information presented herein is intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound belongs to the anthracycline family of natural products, a class of compounds that are widely used in cancer chemotherapy. These compounds are known to exert their cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with DNA metabolism ultimately leads to the induction of apoptosis in rapidly dividing cancer cells. Given its classification as an anthracycline, this compound is presumed to share these fundamental mechanisms of action. This guide will summarize the expected in vitro biological activities, relevant experimental protocols, and associated cellular pathways.

In Vitro Biological Activity

Table 1: Representative Cytotoxicity of Daunorubicin against various cancer cell lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.01 - 0.1 |

| HL-60 | Acute Promyelocytic Leukemia | 0.05 - 0.5 |

| MCF-7 | Breast Adenocarcinoma | 0.1 - 1.0 |

| HeLa | Cervical Adenocarcinoma | 0.2 - 2.0 |

| A549 | Lung Carcinoma | 0.5 - 5.0 |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time. The values presented are a general range collated from various studies.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Daunorubicin against bacterial strains

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1 - 10 |

| Streptococcus pneumoniae | Gram-positive | 2 - 20 |

| Bacillus subtilis | Gram-positive | 0.5 - 5 |

| Escherichia coli | Gram-negative | >100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

Note: Anthracyclines generally exhibit greater activity against Gram-positive bacteria due to differences in cell wall structure.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the evaluation of this compound's anti-tumor and antimicrobial properties. These protocols are standard in the field and can be adapted for the specific investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The presumed mechanism of action of this compound, consistent with other anthracyclines, involves the induction of apoptosis through DNA damage. The following diagrams illustrate the key signaling pathways.

Caption: Proposed mechanism of action for this compound in cancer cells.

The induction of apoptosis by anthracyclines is a complex process involving both intrinsic and extrinsic pathways. The DNA damage caused by this compound is a major trigger for the intrinsic pathway.

Caption: Intrinsic apoptosis pathway initiated by DNA damage.

Conclusion

This compound, as a member of the anthracycline class of antibiotics, holds potential as an anti-tumor agent. While direct in vitro experimental data remains scarce, this guide provides a framework for its preliminary evaluation based on the well-established properties of related compounds. The outlined experimental protocols and depicted signaling pathways offer a starting point for researchers to investigate the cytotoxic and antimicrobial activities of this compound. Further studies are warranted to elucidate the specific in vitro profile of this compound and to determine its potential for future drug development.

References

Feudomycin A: A Technical Guide on its Relationship to Daunorubicin and Other Anthracyclines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Feudomycin A, an anthracycline antibiotic, and its relationship to the clinically significant anticancer drug, Daunorubicin. A detailed comparison of their chemical structures, proposed biosynthetic pathways, and mechanisms of action is presented. While quantitative cytotoxicity data for this compound is not extensively available in public literature, this guide synthesizes the known information to provide a framework for future research and drug development. Methodologies for the isolation, characterization, and evaluation of such anthracycline analogs are also detailed.

Introduction to Anthracyclines

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors[1]. Their cytotoxic effects are primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair[2][3]. Daunorubicin, one of the first discovered anthracyclines, remains a cornerstone of combination chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[1]. The general structure of anthracyclines consists of a tetracyclic aglycone linked to a daunosamine sugar moiety. Variations in the aglycone structure give rise to a diverse family of compounds with differing potencies and toxicities.

This compound and its Structural Relationship to Daunorubicin

This compound is a naturally occurring anthracycline produced by a mutant strain of the bacterium Streptomyces coeruleorubidus ME130-A4[4][5]. Structurally, this compound is a close analog of Daunorubicin. The primary difference lies in the side chain at the C-9 position of the aglycone ring. This compound possesses an ethyl group (-CH2CH3) at this position, whereas Daunorubicin has an acetyl group (-COCH3)[4]. This seemingly minor modification can have significant implications for the molecule's biological activity and pharmacological properties.

Table 1: Structural Comparison of this compound and Daunorubicin

| Feature | This compound | Daunorubicin |

| Chemical Formula | C₂₇H₃₁NO₉ | C₂₇H₂₉NO₁₀ |

| Molecular Weight | 513.54 g/mol | 527.52 g/mol |

| Aglycone | Feudomycinone A | Daunomycinone |

| C-9 Side Chain | Ethyl (-CH₂CH₃) | Acetyl (-COCH₃) |

| Daunosamine Sugar | Present | Present |

Caption: Key structural differences between this compound and Daunorubicin.

Biosynthesis of Anthracyclines: A Proposed Pathway for this compound

The biosynthesis of anthracyclines like Daunorubicin is a complex process involving polyketide synthases (PKS) and various tailoring enzymes. The general pathway starts with the formation of a polyketide chain, which is then cyclized and modified to form the tetracyclic aglycone. Subsequently, the daunosamine sugar is synthesized and attached to the aglycone.

While the specific gene cluster for this compound biosynthesis in Streptomyces coeruleorubidus ME130-A4 has not been fully elucidated, a proposed pathway can be inferred based on the known biosynthesis of Daunorubicin and the structural difference in the C-9 side chain. The variation likely arises from the selection of a different starter unit during the initiation of polyketide synthesis. Instead of an acetyl-CoA starter unit which leads to the acetyl side chain in Daunorubicin, a propionyl-CoA starter unit would result in the ethyl side chain characteristic of this compound.

Caption: Proposed biosynthetic pathway for this compound.

Mechanism of Action

The mechanism of action of this compound has not been explicitly studied. However, given its structural similarity to Daunorubicin, it is highly probable that it shares a similar mode of action. The planar tetracyclic ring system is expected to intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription. Furthermore, the daunosamine sugar is likely to play a crucial role in stabilizing the DNA-drug complex.

A key aspect of anthracycline cytotoxicity is the inhibition of topoisomerase II. These drugs stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent apoptosis. It is anticipated that this compound also functions as a topoisomerase II poison.

Caption: General mechanism of action for anthracyclines.

Quantitative Data on Cytotoxicity

A critical aspect of evaluating novel anticancer agents is the determination of their cytotoxic potency against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC₅₀). While extensive data is available for Daunorubicin, publicly accessible quantitative cytotoxicity data for this compound is currently limited. One study notes its "anti-tumor cell activity" but does not provide specific IC₅₀ values[6].

Table 2: Comparative Cytotoxicity (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Various Cancer Cell Lines | Not Available | - |

| Daunorubicin | P388 Murine Leukemia | ~0.05 | [7] |

| HL-60 Human Promyelocytic Leukemia | ~0.1 | [8] | |

| K562 Human Chronic Myelogenous Leukemia | ~0.2 | [8] | |

| A549 Human Lung Carcinoma | >10 | [8] | |

| MCF-7 Human Breast Adenocarcinoma | ~0.5 | [8] |

Caption: IC₅₀ values of Daunorubicin against various cancer cell lines. Data for this compound is not currently available in the public domain.

Experimental Protocols

Isolation and Purification of Feudomycins

The following is a general protocol for the isolation and purification of anthracyclines from Streptomyces fermentation broth, which can be adapted for this compound.

-

Fermentation: Culture the mutant strain of Streptomyces coeruleorubidus ME130-A4 in a suitable liquid medium for several days to allow for the production of feudomycins[4].

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the anthracyclines from the mycelium and the broth using an organic solvent such as chloroform or ethyl acetate.

-

Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform and methanol to separate the different feudomycin analogs.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumor anthracyclines doxorubicin and daunorubicin do not inhibit cell growth through the formation of iron-mediated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New anthracyclines, feudomycins, produced by the mutant from Streptomyces coeruleorubidus ME130-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]

- 6. Feudomycin B|CAS 79438-97-4|DC Chemicals [dcchemicals.com]

- 7. Feudomycin B | C28H31NO10 | CID 10053050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Feudomycin A Production by Mutant Strain 4N-140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Feudomycin A-producing mutant strain 4N-140, derived from Streptomyces coeruleorubidus ME130-A4. It details the strain development through mutagenesis, fermentation processes, and a hypothetical biosynthetic pathway, offering valuable insights for research and development in novel anthracycline antibiotics.

Strain Development and Mutagenesis

The production of this compound was achieved through the targeted mutagenesis of Streptomyces coeruleorubidus ME130-A4, a known producer of daunorubicin-related anthracyclines. The mutant strain, designated 4N-140, was isolated following a multi-step mutagenesis protocol involving both chemical and physical mutagens.[1]

Parental Strain

-

Organism: Streptomyces coeruleorubidus

-

Strain Designation: ME130-A4

Mutagenesis Protocol

The strain 4N-140 was developed through a sequential treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet (UV) irradiation.[1] While the seminal publication does not provide exhaustive details on the protocol, a generalized methodology based on standard practices for Streptomyces mutagenesis is outlined below.

1.2.1. Spore Suspension Preparation

-

Cultivate the parental strain S. coeruleorubidus ME130-A4 on a suitable agar medium (e.g., ISP Medium 4) at 28°C for 7-10 days to allow for sporulation.

-

Harvest the mature spores by gently scraping the agar surface in the presence of a sterile saline solution (e.g., 0.9% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Wash the spores by centrifugation and resuspend in a sterile buffer (e.g., 0.1 M Tris-HCl, pH 7.2).

-

Determine the spore concentration using a hemocytometer or by plating serial dilutions.

1.2.2. NTG Mutagenesis

-

Adjust the spore suspension to a concentration of approximately 10⁸ spores/mL in a suitable buffer.

-

Prepare a fresh stock solution of NTG (e.g., 1 mg/mL in sterile distilled water).

-

Add NTG to the spore suspension to a final concentration typically ranging from 0.5 to 1.0 mg/mL.

-

Incubate the suspension at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 30-60 minutes). The optimal exposure time should be determined by generating a kill curve.

-

Terminate the mutagenesis by pelleting the spores, washing them multiple times with sterile saline or buffer to remove residual NTG.

1.2.3. UV Mutagenesis

-

Resuspend the NTG-treated or wild-type spores in sterile saline.

-

Spread a defined volume of the spore suspension onto the surface of a suitable agar medium in a petri dish.

-

Expose the plates to UV radiation (254 nm) at a specific dose. The optimal dose is typically one that results in a 90-99% kill rate. This is determined by preliminary experiments exposing the spores to varying durations of UV light.

-

Following irradiation, incubate the plates in the dark to prevent photoreactivation.

Mutant Screening and Selection

-

Following mutagenesis, individual colonies are isolated and cultivated in a liquid medium.

-

The culture broths are then analyzed for the production of novel compounds and the absence of parental strain metabolites. This is typically achieved using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Mutants exhibiting a different metabolite profile, such as the production of this compound, are selected for further characterization. The strain 4N-140 was identified as a producer of new anthracyclines, this compound and B.[1]

Fermentation for this compound Production

Details regarding the specific fermentation parameters for optimal this compound production by strain 4N-140 are not extensively documented in the available literature. However, a general framework for Streptomyces fermentation can be applied and optimized.

Culture Media

A complex medium rich in carbohydrates and nitrogen sources is typically employed for antibiotic production by Streptomyces.

Table 1: Hypothetical Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 20-40 | Primary Carbon Source |

| Soluble Starch | 10-20 | Complex Carbon Source |

| Soybean Meal | 10-20 | Nitrogen and Carbon Source |

| Yeast Extract | 2-5 | Nitrogen and Growth Factor Source |

| CaCO₃ | 1-3 | pH Buffering Agent |

| Trace Element Solution | 1 mL | Provides essential micronutrients |

Fermentation Conditions

-

Inoculum: A 5-10% (v/v) inoculum from a 48-72 hour seed culture.

-

Temperature: 28-30°C

-

pH: Maintained between 6.8 and 7.2.

-

Aeration: High aeration is crucial for the growth of Streptomyces and antibiotic production. This is achieved through vigorous shaking in shake flasks or sparging in fermenters.

-

Fermentation Time: Typically 7-10 days.

Product Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.

Experimental Workflow for this compound Purification

Caption: Generalized workflow for the extraction and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, as an anthracycline, its biosynthesis is expected to follow the general scheme of polyketide synthesis. This compound is an analog of daunorubicin, with the key difference being the presence of an ethyl group instead of an acetyl group at the C-9 position of the aglycone.[1] This suggests a variation in the starter unit or a modification in the polyketide chain extension during biosynthesis.

The proposed biosynthesis starts with a propionyl-CoA starter unit (to account for the ethyl side chain) and nine malonyl-CoA extender units. The resulting polyketide chain undergoes a series of cyclizations and modifications to form the tetracyclic aglycone, feudomycinone. This is followed by glycosylation with TDP-L-daunosamine.

Hypothetical Biosynthetic Pathway of this compound

Caption: A proposed biosynthetic pathway for this compound.

Quantitative Data

The original publication on the discovery of this compound does not provide specific production titers for the 4N-140 strain.[1] Further research would be required to quantify the yield of this compound under optimized fermentation conditions.

Table 2: Products of S. coeruleorubidus ME130-A4 and Mutant 4N-140

| Strain | Key Products |

| S. coeruleorubidus ME130-A4 (Parental) | Daunorubicin and related anthracyclines |

| 4N-140 (Mutant) | This compound, Feudomycin B, Feudomycinone C, Feudomycinone D[1] |

Conclusion

The mutant strain 4N-140 of Streptomyces coeruleorubidus represents a significant achievement in the generation of novel anthracycline antibiotics through classical strain improvement techniques. While detailed production data is not publicly available, the methodologies outlined in this guide provide a solid foundation for researchers to replicate and potentially improve upon the production of this compound. Further investigation into the genetic basis of the 4N-140 mutation and the elucidation of the complete biosynthetic pathway could open new avenues for the engineered production of novel and more potent anti-tumor agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Feudomycin A using MTT and XTT Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline antibiotic. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized anthracyclines, such as doxorubicin and its analogue Feudomycin B, suggests a potent anti-cancer activity. Anthracyclines are known to exert their cytotoxic effects through mechanisms including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death or apoptosis.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays are fundamental in pre-clinical drug development to determine the dose-dependent effects of a compound on cell viability and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assays

Both MTT and XTT assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[1] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.

-

XTT Assay: The XTT tetrazolium salt is reduced to a water-soluble orange formazan product. This assay does not require a solubilization step, making the protocol simpler and faster.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines as determined by MTT and XTT assays. These values are for illustrative purposes to guide data presentation.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) - this compound | IC50 (µM) - Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 0.85 | 0.52 |

| A549 | Lung Carcinoma | MTT | 48 | 1.20 | 0.78 |

| HeLa | Cervical Cancer | XTT | 48 | 0.95 | 0.60 |

| K562 | Chronic Myelogenous Leukemia | XTT | 48 | 0.60 | 0.41 |

Experimental Protocols

Materials and Reagents

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and stored at -20°C)

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well flat-bottom cell culture plates

-

MTT reagent (5 mg/mL in PBS, sterile filtered and stored protected from light at 4°C)

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

XTT reagent and activation reagent (commercially available kits are recommended)

-

Multi-well spectrophotometer (plate reader)

Protocol 1: MTT Cytotoxicity Assay

This protocol is a widely used method for assessing cell viability and the cytotoxic potential of a compound.[1][2]

1. Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. After the 24-hour incubation, carefully aspirate the medium from the wells. c. Add 100 µL of the this compound dilutions to the respective wells. d. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., 0.1% DMSO). e. Include an untreated control (cells with fresh medium only). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation: a. Following the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

4. Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells. b. Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

5. Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis: a. Subtract the absorbance of the blank (medium only) from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: XTT Cytotoxicity Assay

This protocol offers a more streamlined approach as it does not require a solubilization step.

1. Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol.

2. XTT Reagent Preparation and Addition: a. Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. A typical ratio is 50:1 (XTT reagent:activation reagent). b. After the desired drug incubation period, add 50 µL of the freshly prepared XTT working solution to each well.

3. Incubation: a. Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.

4. Absorbance Measurement: a. Measure the absorbance of the soluble formazan at 450 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm is recommended to correct for non-specific background absorbance.

5. Data Analysis: a. Follow step 6 from the MTT Assay Protocol to calculate cell viability and determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for MTT/XTT cytotoxicity assays.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of anthracyclines, the following diagram illustrates the likely signaling pathway for this compound-induced cell death.

Caption: Putative mechanism of this compound cytotoxicity.

References

Application Notes and Protocols for Feudomycin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an antibiotic agent that has demonstrated anti-tumor cell activity[]. As a derivative of daunorubicin, its mechanism of action is anticipated to involve the disruption of DNA replication and transcription, ultimately leading to cell death[][2]. This document provides detailed protocols for determining the effective dosage of this compound in cancer cell lines and characterizing its cellular effects. The primary assays covered include the assessment of cell viability, induction of apoptosis, and analysis of cell cycle progression.

I. Dosage Determination using Cell Viability Assays

To determine the optimal concentration of this compound for your experiments, it is crucial to perform a dose-response analysis to establish the IC50 (half-maximal inhibitory concentration) value in your specific cell line. The MTT or MTS assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[3].

Table 1: Recommended Concentration Range for Initial this compound Screening

| Concentration (µM) |

| 0.01 |

| 0.1 |

| 1 |

| 10 |

| 25 |

| 50 |

| 100 |

Note: This is a suggested starting range. The optimal concentrations may vary depending on the cell line.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures[3][4].

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic SDS solution)[3]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader[4].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

II. Characterization of this compound-Induced Apoptosis

Feudomycin B, a related compound, is known to induce apoptosis through the intrinsic mitochondrial pathway[5]. The Annexin V assay is a standard method for detecting early-stage apoptosis.

Protocol 2: Annexin V Apoptosis Assay

This protocol is based on established Annexin V staining procedures[6][7][8].

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a higher concentration for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension[9].

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark[9].

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible[9].

Table 2: Interpretation of Annexin V/PI Staining

| Cell Population | Annexin V | Propidium Iodide (PI) |

| Viable Cells | Negative | Negative |

| Early Apoptotic Cells | Positive | Negative |

| Late Apoptotic/Necrotic Cells | Positive | Positive |

| Necrotic Cells | Negative | Positive |

III. Analysis of Cell Cycle Progression

Anti-tumor agents often induce cell cycle arrest. Propidium iodide (PI) staining followed by flow cytometry is a common method to analyze the distribution of cells in different phases of the cell cycle[10][11].

Protocol 3: Cell Cycle Analysis with Propidium Iodide

This protocol is a standard procedure for cell cycle analysis[12][13].

Materials:

-

This compound

-

6-well cell culture plates

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 400 µl of PBS. While gently vortexing, add 1 ml of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes[12].

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in 400 µL of PI staining solution and 50 µL of RNase A solution[12].

-

Incubation: Incubate at room temperature for 5-10 minutes[12].

-

Analysis: Analyze the samples by flow cytometry.

Table 3: Expected Changes in Cell Cycle Distribution after Treatment

| Cell Cycle Phase | Potential Change with this compound |

| G0/G1 | Accumulation (G1 arrest) |

| S | Accumulation (S phase arrest) |

| G2/M | Accumulation (G2/M arrest) |

| Sub-G1 | Increase (indicative of apoptotic cells with fragmented DNA) |

IV. Investigation of Molecular Mechanisms via Western Blotting

To understand the signaling pathways affected by this compound, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol 4: Western Blotting for Protein Expression

This is a general Western blotting protocol[14][15].

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Caspase-3, p53, p21, Cyclin D1, CDK4, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for this compound Dosage Determination and Characterization

Caption: Workflow for this compound dosage and effect analysis.

Diagram 2: Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

Diagram 3: Logical Flow for Cell Cycle Analysis

Caption: Logical steps for cell cycle analysis via flow cytometry.

References

- 2. longdom.org [longdom.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Buy Feudomycin B | 79438-97-4 [smolecule.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. kumc.edu [kumc.edu]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Feudomycin A: HPLC Purification and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Feudomycin A, an anthracycline antibiotic, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the separation of anthracyclines and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Introduction

This compound is a member of the anthracycline class of compounds, which are widely recognized for their potent anticancer activities. Accurate purification and quantitative analysis are critical for preclinical and clinical development, ensuring the purity, stability, and potency of the drug substance. HPLC is a powerful and versatile technique for both the preparative purification of this compound from synthesis reaction mixtures or fermentation broths and for the precise analytical quantification of the compound and its related impurities.

This guide details reverse-phase HPLC (RP-HPLC) methods, which are ideally suited for the separation of moderately polar compounds like this compound. The protocols provided are starting points and may require optimization based on the specific sample matrix and instrumentation.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for method development.

| Property | Value |

| Molecular Formula | C₂₇H₃₁NO₉ |

| Molecular Weight | 513.54 g/mol |

| General Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. |

| UV-Vis Absorption | Exhibits characteristic absorbance maxima in the UV-Vis spectrum, typical for the anthracycline chromophore. A common detection wavelength is 254 nm, with additional absorbance in the visible range around 480-495 nm. |

Analytical HPLC Method for this compound

This method is designed for the quantitative analysis of this compound, suitable for purity assessment, stability studies, and pharmacokinetic analysis.

Experimental Protocol: Analytical HPLC

Objective: To determine the purity of a this compound sample and quantify the active pharmaceutical ingredient (API).

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (0.1% in water, v/v) or Phosphoric acid (to adjust pH)

-

Ultrapure water (18.2 MΩ·cm)

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Table 1: Analytical HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 15.0 | 40 | 60 |

| 20.0 | 20 | 80 |

| 25.0 | 20 | 80 |

| 25.1 | 80 | 20 |

| 30.0 | 80 | 20 |

Sample Preparation:

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B).

-

Dissolve the sample to be analyzed in the initial mobile phase composition to an approximate concentration of 50 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area against the concentration of the reference standard.

-

Determine the concentration of this compound in the sample by interpolation from the calibration curve.

-

Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Representative Analytical Data

Table 2: Representative Retention Times for Analytical HPLC

| Compound | Retention Time (minutes) |

| Process-related Impurity 1 | 4.2 |

| This compound | 12.5 |

| Process-related Impurity 2 | 16.8 |

Note: Retention times are representative and may vary depending on the specific HPLC system and column used.

Preparative HPLC Method for Purification of this compound

This method is designed for the isolation and purification of this compound from crude mixtures.

Experimental Protocol: Preparative HPLC

Objective: To purify this compound from a crude synthesis or extraction mixture.

Materials and Reagents:

-

Crude this compound mixture

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (0.1% in water, v/v)

-

Ultrapure water (18.2 MΩ·cm)

Instrumentation:

-

Preparative HPLC system with a high-pressure gradient pump

-

Autosampler or manual injector

-

UV-Vis detector with a preparative flow cell

-

Fraction collector

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 3 |

| Flow Rate | 20 mL/min |

| Injection Volume | 1-5 mL (depending on concentration and column capacity) |

| Detection Wavelength | 254 nm |

Table 3: Preparative HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 30.0 | 50 | 50 |

| 40.0 | 10 | 90 |

| 45.0 | 10 | 90 |

| 45.1 | 90 | 10 |

| 55.0 | 90 | 10 |

Sample Preparation:

-

Dissolve the crude this compound mixture in a minimal amount of methanol or the initial mobile phase composition.

-

Centrifuge the solution to remove any insoluble material.

-

Filter the supernatant through a 0.45 µm filter.

Purification and Post-Processing:

-

Inject the prepared sample onto the preparative HPLC system.

-

Monitor the chromatogram and collect fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions using the analytical HPLC method described in Section 3.

-

Pool the fractions with the desired purity.

-

Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols.

Application Note: Molecular Weight Determination of Feudomycin A by Mass Spectrometry

Abstract

This application note details a standardized protocol for the accurate determination of the molecular weight of Feudomycin A, an aminoglycoside antibiotic, using Electrospray Ionization Mass Spectrometry (ESI-MS). The described methodology is crucial for identity confirmation and purity assessment in research, development, and quality control of this potential therapeutic agent. The protocol outlines sample preparation, instrument parameters, and data analysis, and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an anthracycline antibiotic with the chemical formula C₂₇H₃₁NO₉ and a theoretical monoisotopic mass of 513.200 g/mol .[1] Accurate mass measurement is a critical step in the structural elucidation and quality control of natural products like this compound. Mass spectrometry, particularly with soft ionization techniques such as Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight of non-volatile and thermally labile compounds.[2] ESI allows for the ionization of molecules directly from a solution into the gas phase with minimal fragmentation, making it ideal for analyzing complex molecules like this compound. This protocol provides a robust method for obtaining high-resolution mass spectra for accurate molecular weight determination.

Experimental Principle

The method utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source. This compound is first dissolved in a suitable solvent and can be introduced into the mass spectrometer via direct infusion or after separation on a liquid chromatography system. In the ESI source, the sample solution is nebulized and subjected to a strong electric field, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecular ions ([M+H]⁺) into the gas phase. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the analyte.

Materials and Reagents

-

This compound reference standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Instrumentation

-

A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an ESI source.

-

A compatible Liquid Chromatography (LC) system (for LC-MS analysis).

Experimental Protocol

5.1. Standard Solution Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with a mobile phase simulant (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

5.2. Mass Spectrometer Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Nebulizer Gas (Nitrogen) | 2 - 4 Bar |

| Drying Gas (Nitrogen) | 8 - 12 L/min |

| Drying Gas Temperature | 250 - 350 °C |

| Mass Range (m/z) | 100 - 1000 |

| Data Acquisition | Profile Mode |

| Collision Energy (for MS/MS) | 10 - 40 eV (for fragmentation studies) |

5.3. Data Acquisition and Analysis

-

Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the selected mass range to ensure high mass accuracy.

-

Direct Infusion (optional): Infuse the prepared this compound working solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

LC-MS Analysis (recommended): Inject 1-5 µL of the prepared sample onto a suitable C18 column. A generic gradient can be used, for example, starting from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 15 minutes.

-

Data Processing: Process the acquired raw data using the instrument's software. Identify the peak corresponding to the protonated molecule of this compound ([M+H]⁺). The theoretical m/z for [M+H]⁺ is 514.207.

Data Presentation

The expected mass spectral data for this compound is summarized in the table below.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion (Positive Mode) | Expected m/z |

| This compound | C₂₇H₃₁NO₉ | 513.200 | [M+H]⁺ | 514.207 |

Visualization of the Experimental Workflow

References

Feudomycin A: Unraveling its Impact on the Cell Cycle with Flow Cytometry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycins are a class of polyketide compounds that have garnered interest for their potential as anticancer agents. While research is ongoing, understanding the precise mechanism of action of these compounds is crucial for their development as therapeutic agents. This document provides detailed application notes and protocols for investigating the effects of Feudomycin A on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Although direct studies on this compound's cell cycle effects are limited, its structural similarity to Feudomycin B suggests a potential mechanism involving topoisomerase II inhibition, leading to DNA damage and cell cycle arrest.[1]

Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3][4] Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. By treating cancer cells with this compound and analyzing them with flow cytometry, researchers can elucidate its impact on cell cycle progression and identify potential cell cycle checkpoints that are affected.

Principle of the Assay

This protocol outlines the use of propidium iodide (PI) to stain the DNA of cells that have been treated with this compound. PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase of the cell cycle, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that displays the distribution of the cell population across the different cell cycle phases.

Materials and Reagents

-

This compound

-

Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

Microcentrifuge tubes

-

Cell culture plates or flasks

Experimental Protocols

1. Cell Culture and Treatment with this compound

-

Seed the chosen cancer cell line in appropriate cell culture plates or flasks with complete culture medium.

-

Allow the cells to attach and grow until they reach approximately 70-80% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-